molecular formula C68H103NO20 B563100 Saccharocarcin B CAS No. 158475-33-3

Saccharocarcin B

Cat. No. B563100
M. Wt: 1254.559
InChI Key: WVWPUYZPOCJSRH-APOLWHJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Saccharocarcin B is C68H103NO20 . Its molecular weight is 1254.6 . It appears as a white solid .


Physical And Chemical Properties Analysis

Saccharocarcin B is a white solid . It is soluble in ethanol, methanol, DMF, or DMSO . It has a molecular weight of 1254.6 .

Scientific Research Applications

Saccharocarcin B is a macrocyclic lactone antibiotic . It’s structurally related to kijanimicin, chlorothricin, tetrocarcins, and versipelostatin . It has pronounced activity against Gram-positive bacteria like M. luteus and S. aureus, as well as the Gram-negative bacteria C. trachomatis .

  • Scientific Field : Microbiology and Biomedicine .
  • Summary of the Application : Saccharocarcin B is used for its antibiotic properties. It’s effective against certain types of bacteria, making it potentially useful in treating bacterial infections .
  • Methods of Application : While specific experimental procedures for using Saccharocarcin B weren’t available in the sources I found, antibiotics like Saccharocarcin B are typically used in a laboratory setting to inhibit the growth of bacteria in culture mediums. The antibiotic is usually dissolved in a suitable solvent (Saccharocarcin B is soluble in ethanol, methanol, DMF, or DMSO ) and added to the culture medium .
  • Results or Outcomes : Saccharocarcin B has been found to be active against Gram-positive bacteria M. luteus and S. aureus as well as the Gram-negative bacteria C. trachomatis . This suggests that it could be effective in treating infections caused by these bacteria.
  • Scientific Field : Oncology

    • Summary of the Application : Saccharocarcin B may have potential applications in cancer treatment. Versipelostatin, a compound structurally related to Saccharocarcin B, has been found to inhibit transcription from the promoter of GRP78, a gene that is activated as part of a stress signaling pathway under glucose deprivation. This results in unfolded protein response (UPR), causing death of glucose-deprived cells .
    • Methods of Application : While specific experimental procedures for using Saccharocarcin B in this context weren’t available in the sources I found, the general approach would involve administering the compound to cancer cells under glucose deprivation conditions .
    • Results or Outcomes : The inhibition of the GRP78 gene could potentially lead to the death of glucose-deprived cells, which could be beneficial in the treatment of certain types of cancer .
  • Scientific Field : Cell Signaling

    • Summary of the Application : Tetrocarcin A, another compound structurally related to Saccharocarcin B, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .
    • Methods of Application : Again, while specific experimental procedures weren’t available, the general approach would involve administering the compound to cells and observing the effects on the PI3K/Akt signaling pathway .
    • Results or Outcomes : Targeting the PI3K/Akt signaling pathway could have various implications in cell biology and disease treatment, as this pathway plays a key role in cell survival, growth, and proliferation .
  • Scientific Field : Stress Signaling Pathways

    • Summary of the Application : Versipelostatin, a compound structurally related to Saccharocarcin B, inhibits transcription from the promoter of GRP78, a gene that is activated as part of a stress signaling pathway under glucose deprivation. This results in unfolded protein response (UPR), causing death of glucose-deprived cells .
    • Methods of Application : The general approach would involve administering Versipelostatin to cells under glucose deprivation conditions .
    • Results or Outcomes : The inhibition of the GRP78 gene could potentially lead to the death of glucose-deprived cells, which could be beneficial in the treatment of certain types of cancer .
  • Scientific Field : Cell Biology

    • Summary of the Application : Tetrocarcin A, another compound structurally related to Saccharocarcin B, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .
    • Methods of Application : The general approach would involve administering Tetrocarcin A to cells and observing the effects on the PI3K/Akt signaling pathway .
    • Results or Outcomes : Targeting the PI3K/Akt signaling pathway could have various implications in cell biology and disease treatment, as this pathway plays a key role in cell survival, growth, and proliferation .

Future Directions

While Saccharocarcin B has shown pronounced activity against certain bacteria, its limited availability has restricted further investigation of this metabolite . Future research may focus on exploring its potential applications in treating bacterial infections, understanding its mechanism of action, and developing methods for its synthesis.

properties

IUPAC Name

N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H103NO20/c1-15-16-42-17-18-43-25-35(6)58(88-54-30-66(13,78)62(40(11)83-54)69-41(12)70)33(4)23-31(2)45-20-19-44-56(67(45,14)63(75)55-64(76)68(43,29-42)89-65(55)77)32(3)24-34(5)59(44)85-53-28-49(84-50-22-21-46(71)36(7)79-50)61(39(10)82-53)87-52-27-48(73)60(38(9)81-52)86-51-26-47(72)57(74)37(8)80-51/h17-20,23,25,32-34,36-40,42-54,56-62,71-75,78H,15-16,21-22,24,26-30H2,1-14H3,(H,69,70)/b31-23+,35-25+,63-55+/t32-,33?,34-,36-,37+,38+,39+,40-,42-,43-,44-,45-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58-,59-,60+,61+,62-,66-,67+,68-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWPUYZPOCJSRH-APOLWHJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@]23[C@@H](C=C1)/C=C(/[C@H](C(/C=C(/[C@@H]4C=C[C@H]5[C@H]([C@@]4(/C(=C(/C2=O)\C(=O)O3)/O)C)[C@H](C[C@@H]([C@@H]5O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9CC[C@H]([C@@H](O9)C)O)C)C)\C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)NC(=O)C)(C)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H103NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saccharocarcin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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